molecular formula C8H7BrF3NO2S B1661358 N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 900183-00-8

N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B1661358
CAS No.: 900183-00-8
M. Wt: 318.11
InChI Key: PYSASQXWAWLSBO-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C8H7BrF3NO2S and its molecular weight is 318.11. The purity is usually 95%.
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Properties

CAS No.

900183-00-8

Molecular Formula

C8H7BrF3NO2S

Molecular Weight

318.11

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7BrF3NO2S/c1-16(14,15)13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3

InChI Key

PYSASQXWAWLSBO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-trifluoromethylaniline (3.18 g, 13.25 mmol) in pyridine (18 ml) was added methanesulfonyl chloride (1.03 ml, 13.25 mmol) and the mixture was stirred for 6 hours at room temperature. The solvent was removed in vacuo and the residue was diluted with chloroform. The organic layer was washed with water, 1N hydrochloric acid, a saturated sodium hydrogen carbonate solution and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by recrystallization to give the subject compound (2.18 g, 52%).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
52%

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